Cas no 253309-48-7 (1-(2-broMophenyl)-2-Methylpropan-1-ol)

1-(2-broMophenyl)-2-Methylpropan-1-ol 化学的及び物理的性質
名前と識別子
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- Benzenemethanol, 2-bromo-a-(1-methylethyl)-
- 2-bromo-α-isopropylbenzylalcohol
- 1-(2-broMophenyl)-2-Methylpropan-1-ol
- Benzenemethanol, 2-bromo-α-(1-methylethyl)-
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- インチ: 1S/C10H13BrO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10,12H,1-2H3
- InChIKey: VRLXHJJRMODGFC-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=CC=C1Br)(O)C(C)C
1-(2-broMophenyl)-2-Methylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344154-50mg |
1-(2-Bromophenyl)-2-methylpropan-1-ol |
253309-48-7 | 98% | 50mg |
¥2538 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344154-250mg |
1-(2-Bromophenyl)-2-methylpropan-1-ol |
253309-48-7 | 98% | 250mg |
¥4680 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344154-1g |
1-(2-Bromophenyl)-2-methylpropan-1-ol |
253309-48-7 | 98% | 1g |
¥10773 | 2023-04-05 | |
Enamine | EN300-1252521-10000mg |
1-(2-bromophenyl)-2-methylpropan-1-ol |
253309-48-7 | 10000mg |
$2146.0 | 2023-10-02 | ||
Enamine | EN300-1252521-50mg |
1-(2-bromophenyl)-2-methylpropan-1-ol |
253309-48-7 | 50mg |
$94.0 | 2023-10-02 | ||
Enamine | EN300-1252521-0.5g |
1-(2-bromophenyl)-2-methylpropan-1-ol |
253309-48-7 | 0.5g |
$374.0 | 2023-06-08 | ||
Enamine | EN300-1252521-2500mg |
1-(2-bromophenyl)-2-methylpropan-1-ol |
253309-48-7 | 2500mg |
$978.0 | 2023-10-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344154-5g |
1-(2-Bromophenyl)-2-methylpropan-1-ol |
253309-48-7 | 98% | 5g |
¥31276 | 2023-04-05 | |
Enamine | EN300-1252521-250mg |
1-(2-bromophenyl)-2-methylpropan-1-ol |
253309-48-7 | 250mg |
$200.0 | 2023-10-02 | ||
Enamine | EN300-1252521-5000mg |
1-(2-bromophenyl)-2-methylpropan-1-ol |
253309-48-7 | 5000mg |
$1448.0 | 2023-10-02 |
1-(2-broMophenyl)-2-Methylpropan-1-ol 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Wei Chen Nanoscale, 2015,7, 6957-6990
1-(2-broMophenyl)-2-Methylpropan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 253309-48-7 and Product Name: 1-(2-bromophenyl)-2-Methylpropan-1-ol
The compound with the CAS number 253309-48-7 and the product name 1-(2-bromophenyl)-2-Methylpropan-1-ol represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, featuring a bromophenyl moiety and an isobutyl alcohol backbone, has garnered attention due to its structural versatility and potential applications in drug discovery and synthetic chemistry.
Structurally, 1-(2-bromophenyl)-2-Methylpropan-1-ol is characterized by a phenyl ring substituted with a bromine atom at the 2-position, attached to a secondary alcohol group connected to an isobutyl chain. This unique arrangement provides a scaffold that is conducive to further functionalization, making it a valuable intermediate in organic synthesis. The presence of the bromine atom at the phenyl ring enhances its reactivity, allowing for various cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, there has been a surge in research focusing on halogenated aromatic compounds due to their broad spectrum of biological activities. The bromophenyl group in 1-(2-bromophenyl)-2-Methylpropan-1-ol has been particularly studied for its role in developing novel therapeutic agents. For instance, brominated phenols have shown promise as intermediates in the synthesis of anticancer drugs, antimicrobial agents, and anti-inflammatory compounds. The ability to introduce bromine at specific positions on the aromatic ring allows for fine-tuning of biological activity, making this compound a versatile tool in medicinal chemistry.
One of the most compelling aspects of 1-(2-bromophenyl)-2-Methylpropan-1-ol is its utility in the development of ligands for enzyme inhibition. The combination of the bromophenyl moiety and the secondary alcohol group provides multiple sites for interaction with biological targets. This has led to its use in designing small-molecule inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The structural features of this compound allow it to mimic natural substrates or bind to allosteric sites on enzymes, thereby modulating their activity.
Recent advancements in computational chemistry have further enhanced the understanding of how 1-(2-bromophenyl)-2-Methylpropan-1-ol interacts with biological targets. Molecular docking studies have revealed that this compound can effectively bind to various protein receptors, suggesting its potential as a lead compound for drug development. Additionally, quantum mechanical calculations have been employed to predict the electronic properties of the molecule, which are crucial for understanding its reactivity and biological activity.
The synthesis of 1-(2-bromophenyl)-2-Methylpropan-1-ol involves several key steps that highlight its synthetic utility. The bromination of 2-methylphenol (o-toluene) using bromine or N-bromosuccinimide (NBS) is a common approach. This step introduces the bromophenyl group into the molecule while preserving the secondary alcohol functionality. Subsequent functionalization can be achieved through various reactions such as Grignard additions or reduction reactions, which further expand the structural diversity of derivatives derived from this compound.
In conclusion, 1-(2-bromophenyl)-2-Methylpropan-1-ol (CAS No. 253309-48-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. The ongoing research into halogenated aromatic compounds continues to uncover new applications for this compound, underscoring its importance in modern chemical biology and drug discovery.
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